Cas no 920178-23-0 (3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one)

3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
- 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one
-
- Inchi: 1S/C20H25N7O/c1-14(2)12-17(28)25-8-10-26(11-9-25)19-18-20(22-13-21-19)27(24-23-18)16-6-4-15(3)5-7-16/h4-7,13-14H,8-12H2,1-3H3
- InChI Key: BGAUMQAXTONWQE-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC=NC3N(C4=CC=C(C)C=C4)N=NC=32)CC1)(=O)CC(C)C
3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0162-5mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2865-0162-5μmol |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2865-0162-4mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2865-0162-40mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2865-0162-3mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2865-0162-25mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2865-0162-10μmol |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2865-0162-1mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2865-0162-100mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2865-0162-15mg |
3-methyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-23-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 |
3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Related Literature
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
Additional information on 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one
Introduction to 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazin-1-yl}butan-1-one (CAS No. 920178-23-0)
3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazin-1-yl}butan-1-one (CAS No. 920178-23-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for further exploration in drug discovery and development. The presence of a piperazine moiety and a triazolo[4,5-d]pyrimidine scaffold suggests potential interactions with various biological targets, which are critical for designing novel therapeutic agents.
The structural complexity of 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazin-1-yl}butan-1-one arises from its hybrid nature, combining aromatic rings with heterocyclic systems. Such structural motifs are frequently employed in medicinal chemistry to enhance binding affinity and selectivity towards biological receptors. The triazolo[4,5-d]pyrimidine core is particularly noteworthy, as it has been extensively studied for its antimicrobial and anticancer properties. Recent advancements in computational chemistry have enabled the rational design of derivatives like this one, leveraging virtual screening and molecular docking techniques to predict binding interactions.
In the context of modern drug discovery, the integration of piperazine and triazolo[4,5-d]pyrimidine units into a single molecule offers several advantages. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, making them relevant for treating neurological disorders such as depression and schizophrenia. On the other hand, the triazolo[4,5-d]pyrimidine scaffold has demonstrated efficacy against various cancers by inhibiting key enzymes involved in cell proliferation. The combination of these two motifs in 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazin-1-yl}butan-1-one could lead to the development of dual-action compounds with enhanced therapeutic profiles.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and structural versatility. The triazolo[4,5-d]pyrimidine scaffold has been particularly investigated for its potential as an antimicrobial agent. For instance, derivatives of this scaffold have shown promising results against resistant bacterial strains by interfering with DNA replication and transcription processes. Similarly, the piperazine moiety has been explored for its role in modulating GABAergic and dopaminergic systems, which are crucial for treating central nervous system disorders.
The synthesis of 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazin-1-yl}butan-1-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the triazolo[4,5-d]pyrimidine ring system typically involves cycloaddition reactions between azides and alkynes under transition metal catalysis. Subsequent functionalization steps are then performed to introduce the piperazine moiety and other substituents. Advanced synthetic methodologies such as flow chemistry have been employed to improve scalability and reproducibility in the preparation of complex molecules like this one.
The pharmacological evaluation of 3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-y lpiperazin -1 - yl}butan - 1 - one has begun to reveal its potential as a therapeutic agent. Initial in vitro studies have demonstrated favorable interactions with several biological targets relevant to cancer therapy and central nervous system disorders. The compound's ability to inhibit key enzymes involved in cell cycle regulation suggests its potential as an anticancer agent. Additionally, preliminary data indicate that it may modulate neurotransmitter release by interacting with piperazine-sensitive receptors.
The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy before moving into clinical trials. In preclinical studies, 3 - methyl - 1 - { 4 - 3 - ( 4 - methylphenyl ) - 3 H - 1 , 2 , 3 triazol o [ 4 , 5 - d ] py rim idin e - 7 - y l piper azin e - 1 - y l } but ane - 1 - one has shown encouraging results in cell-based assays without significant toxicity at effective concentrations. These findings support further investigation into its therapeutic potential using animal models and eventually human clinical trials.
The future direction of research on 3-methyl-l-{(i)prazolopiperazinllyl)butan-l-one (CAS No:92017823D0)} may include structure-based drug design approaches where computational modeling is used to refine its pharmacophore features for improved binding affinity and selectivity. Additionally, triazolopyrimidine-piperazine hybrids like this one could be explored further for their potential applications beyond oncology and neurology, such as in anti-inflammatory or antiviral therapies.
920178-23-0 (3-methyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one) Related Products
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 249916-07-2(Borreriagenin)




